molecular formula C5H12ClF2N B2462116 3,3-Difluoro-2-methylbutan-2-amine hydrochloride CAS No. 1784783-14-7

3,3-Difluoro-2-methylbutan-2-amine hydrochloride

Cat. No.: B2462116
CAS No.: 1784783-14-7
M. Wt: 159.6
InChI Key: GEMIMSLOKXOUER-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-methylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C5H12ClF2N. It is a derivative of butanamine, where two fluorine atoms are attached to the third carbon and a methyl group is attached to the second carbon. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2-methylbutan-2-amine hydrochloride typically involves the fluorination of 2-methylbutan-2-amine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-2-methylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amines, while oxidation reactions can produce imines or nitriles.

Scientific Research Applications

3,3-Difluoro-2-methylbutan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the context of its use, such as in drug development or biochemical studies.

Comparison with Similar Compounds

  • 2,2-Difluoro-2-methylpropan-1-amine hydrochloride
  • 3,3-Difluoro-2-methylbutan-1-amine hydrochloride
  • 3,3-Difluoro-2-methylpentan-2-amine hydrochloride

Comparison: 3,3-Difluoro-2-methylbutan-2-amine hydrochloride is unique due to the specific positioning of the fluorine atoms and the methyl group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3,3-difluoro-2-methylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N.ClH/c1-4(2,8)5(3,6)7;/h8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMIMSLOKXOUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784783-14-7
Record name 3,3-difluoro-2-methylbutan-2-amine hydrochloride
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